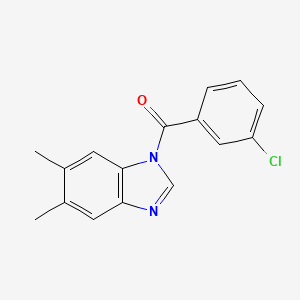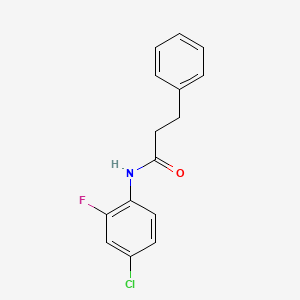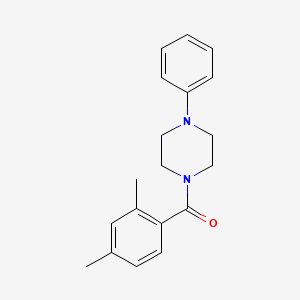
ethyl 3-amino-5-bromo-1H-indole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-amino-5-bromo-1H-indole-2-carboxylate is a chemical compound that belongs to the indole family. It is a heterocyclic organic compound that contains nitrogen and has a fused ring structure. This compound has gained significant interest in the scientific community due to its potential applications in medicinal chemistry and drug discovery.
Mecanismo De Acción
The mechanism of action of ethyl 3-amino-5-bromo-1H-indole-2-carboxylate is not fully understood. However, it has been suggested that its pharmacological activities may be attributed to its ability to interact with various biological targets, including enzymes and receptors.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. For instance, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to possess antifungal activity against various fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using ethyl 3-amino-5-bromo-1H-indole-2-carboxylate in lab experiments is its potential to exhibit multiple pharmacological activities. This makes it a versatile compound that can be used in various research areas. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research on ethyl 3-amino-5-bromo-1H-indole-2-carboxylate. Some of these include:
1. Development of more efficient synthesis methods to improve the yield and purity of the compound.
2. Investigation of the compound's mechanism of action to better understand its pharmacological activities.
3. Evaluation of the compound's potential as a lead compound for drug discovery.
4. Exploration of the compound's potential in other research areas, such as neurodegenerative diseases and infectious diseases.
In conclusion, this compound is a promising compound that exhibits various pharmacological activities. Its potential applications in medicinal chemistry and drug discovery make it a valuable compound for scientific research. Further studies are needed to fully understand the compound's mechanism of action and explore its potential in other research areas.
Métodos De Síntesis
The synthesis of ethyl 3-amino-5-bromo-1H-indole-2-carboxylate can be achieved through various methods. One of the commonly used methods involves the reaction between 5-bromoindole-3-carboxylic acid and ethyl glycinate hydrochloride in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI). The reaction is typically carried out in a solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions.
Aplicaciones Científicas De Investigación
Ethyl 3-amino-5-bromo-1H-indole-2-carboxylate has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit various pharmacological activities, including antitumor, anti-inflammatory, and antifungal properties.
Propiedades
IUPAC Name |
ethyl 3-amino-5-bromo-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c1-2-16-11(15)10-9(13)7-5-6(12)3-4-8(7)14-10/h3-5,14H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWNBCNTPPBLHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![ethyl 3-[4,8-dimethyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]propanoate](/img/structure/B5852560.png)
![N-[1-(acetylamino)-2,2-dimethyl-3-phenylpropyl]acetamide](/img/structure/B5852568.png)

![5-methoxy-3-[2-(propionylamino)ethyl]-1H-indole-2-carboxylic acid](/img/structure/B5852574.png)

![methyl 3-[(4-fluorobenzoyl)amino]-2-methylbenzoate](/img/structure/B5852600.png)


![methyl 2-{[(mesityloxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5852634.png)
